

# In-Depth Technical Guide: Methylketobemidone (CAS Number 64058-44-2)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Methylketobemidone**, with CAS number 64058-44-2, is a chemical compound identified as 1-[4-(3-hydroxyphenyl)-1-methyl-4-piperidinyl]ethanone. It is an opioid analgesic and a structural analogue of ketobemidone and pethidine.[1][2][3] Developed in the 1950s during research into pethidine analogues, it is also known as Ketobemidone Impurity B.[1][4][5] While it is presumed to exhibit effects similar to pethidine, such as analgesia and sedation, there is a notable scarcity of specific research applications and quantitative biological data for **Methylketobemidone** in publicly available scientific literature.[1]

This guide provides a comprehensive overview of **Methylketobemidone**, leveraging data from its closely related and well-studied analogue, ketobemidone, to infer potential research applications, mechanisms of action, and experimental methodologies. It is crucial to note that while structurally similar, the biological activities of **Methylketobemidone** may not be identical to those of ketobemidone.

# **Chemical Properties**



| Property          | Value                                                      | Reference |
|-------------------|------------------------------------------------------------|-----------|
| CAS Number        | 64058-44-2                                                 |           |
| IUPAC Name        | 1-[4-(3-hydroxyphenyl)-1-<br>methylpiperidin-4-yl]ethanone | [1]       |
| Molecular Formula | C14H19NO2                                                  | [6]       |
| Molecular Weight  | 233.31 g/mol                                               | [2]       |
| Synonyms          | Methylketobemidone,<br>Ketobemidone Impurity B             | [1][4]    |

# **Inferred Research Applications**

Based on the known activities of its analogue, ketobemidone, the primary research applications for **Methylketobemidone** would likely revolve around the study of pain and analgesia. Potential areas of investigation include:

- Analgesic Efficacy Screening: Evaluating its potency and efficacy in various pain models (e.g., thermal, mechanical, and inflammatory pain).
- Opioid Receptor Studies: Investigating its binding affinity and functional activity at different opioid receptor subtypes (μ, δ, and κ).
- Structure-Activity Relationship (SAR) Studies: Using Methylketobemidone as a reference compound to synthesize and test new analogues with potentially improved analogues profiles and reduced side effects.
- Forensic and Analytical Chemistry: Serving as a reference standard for the identification and quantification of ketobemidone and its impurities in forensic samples.[1]

# Inferred Mechanism of Action: Opioid Receptor Signaling

As an opioid analgesic, **Methylketobemidone** is expected to exert its effects primarily through interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). The binding



of an opioid agonist to the  $\mu$ -opioid receptor (MOR) triggers a cascade of intracellular events leading to analgesia.





Click to download full resolution via product page

Caption: Inferred signaling pathway of **Methylketobemidone** via the  $\mu$ -opioid receptor.

# Quantitative Data (Based on Ketobemidone and other Opioids)

Due to the lack of specific data for **Methylketobemidone**, this table presents binding affinities (Ki) for its parent compound, ketobemidone, and other relevant opioids at the  $\mu$ -opioid receptor (MOR) for comparative purposes.

| Compound                  | Receptor  | Ki (nM) | Assay<br>Conditions          | Reference |
|---------------------------|-----------|---------|------------------------------|-----------|
| Sufentanil                | Human MOR | 0.138   | Radioligand<br>binding assay | [7][8]    |
| Buprenorphine             | Human MOR | <1      | Radioligand<br>binding assay | [7][8]    |
| Fentanyl                  | Human MOR | 1-100   | Radioligand binding assay    | [7][8]    |
| Morphine                  | Human MOR | 1-100   | Radioligand binding assay    | [7][8]    |
| Meperidine<br>(Pethidine) | Human MOR | >100    | Radioligand<br>binding assay | [7][8]    |
| Tramadol                  | Human MOR | 12,486  | Radioligand<br>binding assay | [7][8]    |

## **Experimental Protocols**

Detailed experimental protocols for **Methylketobemidone** are not readily available. However, based on standard practices in opioid research, the following methodologies would be appropriate for its investigation.

## **Radioligand Binding Assay for Opioid Receptor Affinity**



Objective: To determine the binding affinity (Ki) of **Methylketobemidone** for the  $\mu$ ,  $\delta$ , and  $\kappa$  opioid receptors.

#### Materials:

- Cell membranes expressing recombinant human opioid receptors ( $\mu$ ,  $\delta$ , or  $\kappa$ ).
- Radioligand (e.g., [3H]DAMGO for MOR, [3H]DPDPE for DOR, [3H]U-69593 for KOR).
- Methylketobemidone (test compound).
- Naloxone or other non-selective opioid antagonist (for non-specific binding).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Scintillation cocktail and vials.
- · Liquid scintillation counter.

#### Procedure:

- Prepare serial dilutions of **Methylketobemidone**.
- In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of naloxone (for non-specific binding), or the test compound at various concentrations.
- Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium.
- Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold assay buffer.
- Place the filters in scintillation vials with scintillation cocktail.
- Quantify the radioactivity using a liquid scintillation counter.



- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is
  the concentration of the radioligand and Kd is its dissociation constant.

## In Vivo Hot Plate Test for Analgesic Activity

Objective: To assess the analgesic effect of **Methylketobemidone** in a model of thermal pain.

#### Materials:

- Male Sprague-Dawley rats or CD-1 mice.
- Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
- Methylketobemidone solution.
- Vehicle control (e.g., saline).
- Positive control (e.g., morphine).

#### Procedure:

- Acclimatize the animals to the testing room and apparatus.
- Determine the baseline latency by placing each animal on the hot plate and recording the time until it exhibits a pain response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
- Administer Methylketobemidone, vehicle, or positive control to different groups of animals via a specific route (e.g., intraperitoneal or subcutaneous injection).
- At various time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the response latency.



- Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency baseline latency) / (cut-off time baseline latency)] x 100.
- Analyze the data to determine the dose-response relationship and the time course of the analgesic effect.

## **Experimental and Logical Workflow Diagram**

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel analgesic compound like **Methylketobemidone**.





Click to download full resolution via product page

Caption: A logical workflow for the preclinical evaluation of **Methylketobemidone**.



### Conclusion

**Methylketobemidone** (CAS 64058-44-2) is an opioid analgesic with a chemical structure that suggests a mechanism of action similar to other well-known opioids. While specific research on this compound is limited, this guide provides a framework for its potential applications and evaluation based on data from its close analogue, ketobemidone. Further research is warranted to fully characterize the pharmacological profile of **Methylketobemidone** and determine its potential as a research tool or therapeutic agent. Researchers investigating this compound should perform direct experimental validation rather than relying solely on the inferred properties presented herein.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Methylketobemidone Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. 303. Synthetic analgesics. Part VI. The synthesis of ketobemidone Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. grokipedia.com [grokipedia.com]
- 7. zenodo.org [zenodo.org]
- 8. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Methylketobemidone (CAS Number 64058-44-2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025702#cas-number-64058-44-2-research-applications]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com